molecular formula C15H21NO4S B558077 Boc-S-benzyl-L-cysteine CAS No. 5068-28-0

Boc-S-benzyl-L-cysteine

Cat. No. B558077
CAS RN: 5068-28-0
M. Wt: 311.4 g/mol
InChI Key: IFVORPLRHYROAA-UHFFFAOYSA-N
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Description

Boc-S-benzyl-L-cysteine is a cysteine derivative used in various chemical synthesis and peptide chemistry . It is a white powder .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of this compound is C15H21NO4S . The CAS number is 5068-28-0 .


Chemical Reactions Analysis

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .


Physical And Chemical Properties Analysis

This compound is a white powder . The molecular weight is 311.40 g/mol .

Scientific Research Applications

  • Peptide-Based Nanostructures : A study reports the synthesis and biophysical properties of a tripeptide that includes a benzyl-protected di-cysteine unit. This tripeptide forms self-organized nanoarchitectures and demonstrates potential cytotoxicity towards cancer cell lines, indicating its usefulness in cancer therapy and material science applications (Banerji et al., 2016).

  • Crystal Structure Analysis : Another study focuses on the crystal structure and conformation of a dipeptide that includes a Boc-S-benzyl-L-cysteine component. Understanding such structures is crucial for designing peptides and proteins with specific biological functions (Sukumar et al., 1994).

  • Solid Phase Peptide Synthesis : The use of Npys thiol protection in solid phase peptide synthesis, which includes the application of Boc/benzyl synthesis conditions, demonstrates the versatility of this compound in peptide synthesis (Albericio et al., 2009).

  • Synthesis of Amino Acid Derivatives : The synthesis of S-acyl-L-cysteine derivatives, including those protected by Boc, shows the application of this compound in the development of novel amino acid compounds, which can have various biochemical applications (Ling, 2003).

  • Protease Inhibitors : Peptidyldiazomethane inhibitors, incorporating protected cysteine residues, have been synthesized for targeting cysteine proteinases, indicating the potential therapeutic applications of this compound derivatives in developing enzyme inhibitors (Crawford et al., 1988).

  • Protein Interactions : A study on the synthesis of oligopeptide brushes onto silica microparticles with oligo(S-benzyl-L-cysteine) demonstrates the applicability of this compound in protein interactions and surface functionalization (Bucatariu et al., 2011).

Mechanism of Action

Target of Action

Boc-Cys(Bzl)-OH, also known as Boc-S-benzyl-L-cysteine or ®-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid, is primarily used in peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . These residues play a crucial role in the structure and function of proteins, contributing to their stability and activity.

Mode of Action

Boc-Cys(Bzl)-OH acts as a protecting group for the cysteine thiol group . It prevents unwanted reactions during peptide synthesis, allowing for controlled coupling of amino acid building blocks . The Alloc group, a part of the Boc-Cys(Bzl)-OH, is stable under certain conditions but can be removed by piperidine treatment .

Biochemical Pathways

The use of Boc-Cys(Bzl)-OH facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It also enables peptide/protein labeling in vitro and in vivo . These processes involve various biochemical pathways, including those related to protein synthesis and modification .

Result of Action

The use of Boc-Cys(Bzl)-OH results in the successful synthesis of peptides and proteins with controlled structures . This can lead to the production of proteins with specific functions, contributing to advances in areas such as drug discovery and protein engineering .

Action Environment

The action of Boc-Cys(Bzl)-OH can be influenced by various environmental factors. For instance, the Alloc group’s stability can be affected by temperature and the presence of certain chemicals . Understanding these factors is crucial for optimizing the use of Boc-Cys(Bzl)-OH in peptide and protein synthesis.

Future Directions

Cysteine protecting groups have enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . This suggests that the use of Boc-S-benzyl-L-cysteine and similar compounds will continue to be important in future research and applications .

Biochemical Analysis

Biochemical Properties

Boc-Cys(Bzl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Boc group serves as a protective group for the amino group of cysteine, preventing unwanted side reactions during peptide synthesis . The benzylthio group, on the other hand, can interact with various enzymes and proteins, facilitating the formation of disulfide bonds .

Cellular Effects

The effects of Boc-Cys(Bzl)-OH on cells are primarily related to its role in peptide synthesis. By facilitating the formation of disulfide bonds, Boc-Cys(Bzl)-OH can influence the structure and function of proteins within cells . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Boc-Cys(Bzl)-OH involves its interactions with other biomolecules during peptide synthesis . The Boc group protects the amino group of cysteine, preventing it from reacting with other compounds until the appropriate stage of peptide synthesis . The benzylthio group can form disulfide bonds with other cysteine residues, contributing to the three-dimensional structure of the resulting peptide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-Cys(Bzl)-OH can change over time. For instance, the Boc group can be removed when no longer needed, allowing the amino group of cysteine to participate in peptide bond formation . The stability and degradation of Boc-Cys(Bzl)-OH can also influence its long-term effects on cellular function .

Metabolic Pathways

Boc-Cys(Bzl)-OH is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, such as peptidyl transferases, which catalyze the formation of peptide bonds .

Subcellular Localization

The subcellular localization of Boc-Cys(Bzl)-OH is likely determined by the cellular machinery involved in peptide synthesis . It is expected to be found in areas of the cell where peptide synthesis occurs, such as the cytoplasm and the endoplasmic reticulum .

properties

IUPAC Name

3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVORPLRHYROAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5068-28-0
Record name NSC164041
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can Boc-Cys(Bzl)-OH be used to modify the surface of materials?

A1: Boc-Cys(Bzl)-OH can be incorporated as a building block to create oligopeptide brushes on the surface of materials like silica particles. [, ] This is achieved through a multi-step process:

  1. Oligopeptide Growth: The Boc-Cys(Bzl)-OH is then coupled to the surface, and through repeated cycles of coupling reactions, short oligopeptide chains are grown. []

Q2: What is the significance of the sulfur atom in Boc-Cys(Bzl)-OH for material properties?

A2: The sulfur atom in the cysteine moiety plays a crucial role in dictating the interaction of the modified material with other molecules. Research shows that the presence of sulfur in Boc-Cys(Bzl)-OH functionalized materials leads to a strong interaction with gold nanoparticles (AuNPs). [] This interaction facilitates the self-assembly of AuNPs onto the modified material, forming a strong and fast-recovering hybrid gel. In contrast, similar materials lacking the sulfur atom showed no significant interaction with AuNPs. []

Q3: What analytical techniques are used to confirm the presence and quantify Boc-Cys(Bzl)-OH in these hybrid materials?

A3: X-ray photoelectron spectroscopy (XPS) is a key technique employed to confirm the presence and quantify Boc-Cys(Bzl)-OH within the hybrid materials. [] Specifically, the sulfur peaks (S 2p3/2, S 2p1/2, and S 2s) within the XPS spectra act as fingerprints, providing both qualitative and quantitative information about the incorporated cysteine. As the oligopeptide chain grows with each coupling step, a corresponding increase in the intensity of the S 2s peak is observed. [] This provides direct evidence of successful oligopeptide growth on the material's surface.

Q4: What are the potential applications of materials modified with Boc-Cys(Bzl)-OH?

A4: The research suggests several potential applications for materials modified with Boc-Cys(Bzl)-OH:

  • Hybrid Ion Exchange Resins: The incorporated cysteine provides a functional handle for further derivatization, potentially leading to the development of novel hybrid ion exchange resins. []
  • Protein Interaction Studies: The oligopeptide brushes on the material surface can mimic biological environments, allowing for the study of protein interactions in a controlled setting. []
  • Strong and Fast-Recovering Gels: The strong interaction between sulfur in Boc-Cys(Bzl)-OH and AuNPs can be harnessed to create robust yet self-healing gels. These gels hold potential for applications in areas like flexible electronics and soft robotics. []

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